molecular formula C22H16BrFN2O4 B12053556 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-26-3

4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12053556
CAS No.: 477729-26-3
M. Wt: 471.3 g/mol
InChI Key: GYOBLTGPRCMCKI-DHRITJCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. Typically, such compounds are synthesized in small quantities using laboratory-scale methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research applications .

Properties

CAS No.

477729-26-3

Molecular Formula

C22H16BrFN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrFN2O4/c1-29-20-11-14(13-25-26-21(27)15-6-8-18(24)9-7-15)5-10-19(20)30-22(28)16-3-2-4-17(23)12-16/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

GYOBLTGPRCMCKI-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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